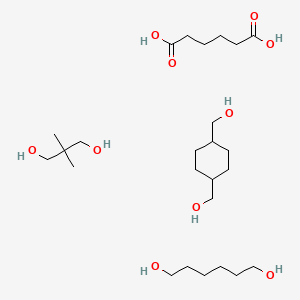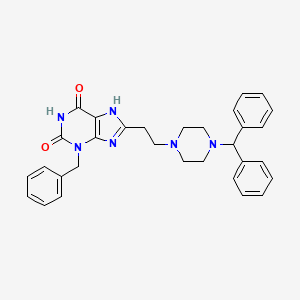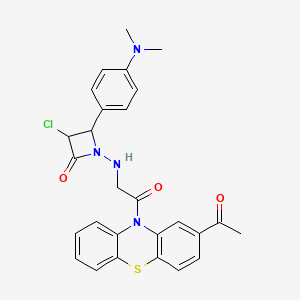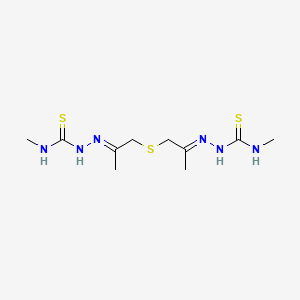
6-Thia-2,3,9,10,12-pentaazatrideca-3,8-dienethioamide, 11-thioxo-N,4,8-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is primarily used in research and development settings, particularly in the pharmaceutical industry, to study the properties and effects of related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B 2844 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of B 2844 is usually carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: B 2844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvent choice and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Applications De Recherche Scientifique
B 2844 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Employed in biochemical assays to investigate the interactions and effects of similar compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly those related to cardiovascular and neurological conditions.
Industry: Applied in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of B 2844 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Benidipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic effects.
Amlodipine: A widely used calcium channel blocker for cardiovascular conditions.
Uniqueness: B 2844 is unique in its specific structure and properties, which make it valuable for research purposes. Its distinct molecular configuration allows for detailed studies of related compounds and their effects, providing insights into the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
55851-61-1 |
|---|---|
Formule moléculaire |
C10H20N6S3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-methyl-3-[(E)-1-[(2E)-2-(methylcarbamothioylhydrazinylidene)propyl]sulfanylpropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H20N6S3/c1-7(13-15-9(17)11-3)5-19-6-8(2)14-16-10(18)12-4/h5-6H2,1-4H3,(H2,11,15,17)(H2,12,16,18)/b13-7+,14-8+ |
Clé InChI |
YMLCXAXRUNYZIT-FNCQTZNRSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NC)/CSC/C(=N/NC(=S)NC)/C |
SMILES canonique |
CC(=NNC(=S)NC)CSCC(=NNC(=S)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




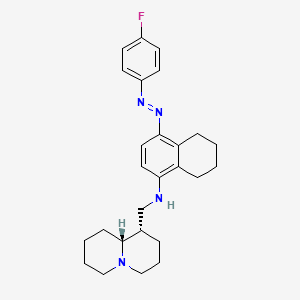
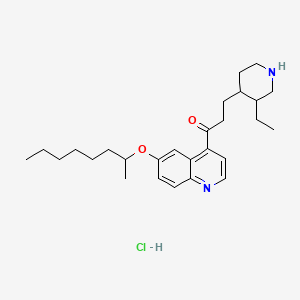
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
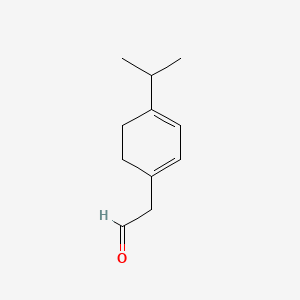
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
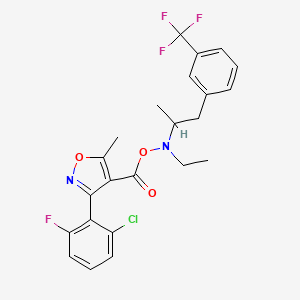
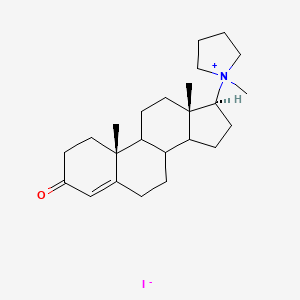
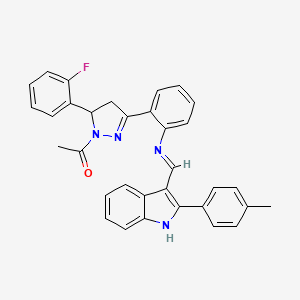
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
